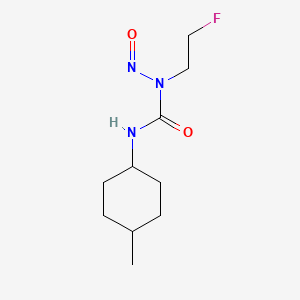
3-Ethoxybut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxybut-3-en-2-one: is an organic compound with the molecular formula C6H10O2 . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an ethoxy group attached to a butenone backbone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Ethyl Vinyl Ether and Trichloroacetyl Chloride:
Industrial Production Methods:
- The industrial production of 3-Ethoxybut-3-en-2-one often involves the same synthetic route as mentioned above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Ethoxybut-3-en-2-one can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
- 3-Ethoxybut-3-en-2-one is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pyrazole derivatives and vinyl ethers .
Biology and Medicine:
- The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives have shown potential in various biological assays.
Industry:
- In the industrial sector, this compound is used as a solvent and as an intermediate in the production of various chemicals. It is also used in the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism by which 3-Ethoxybut-3-en-2-one exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Ethyl 3-ethoxy-2-butenoate: This compound has a similar structure but with an ester functional group instead of a ketone.
1,1,1-Trichloro-4-ethoxybut-3-en-2-one: This compound contains additional chlorine atoms, making it more reactive in certain chemical reactions.
Uniqueness:
- 3-Ethoxybut-3-en-2-one is unique due to its specific combination of an ethoxy group and a butenone backbone. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
65915-73-3 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
3-ethoxybut-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-8-6(3)5(2)7/h3-4H2,1-2H3 |
Clave InChI |
YHFHWCSFDCJWRL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


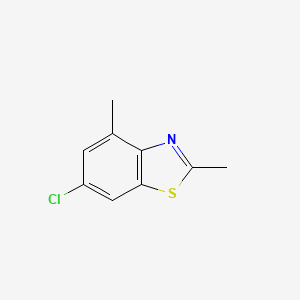



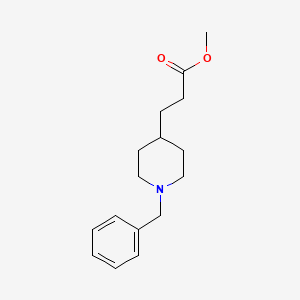
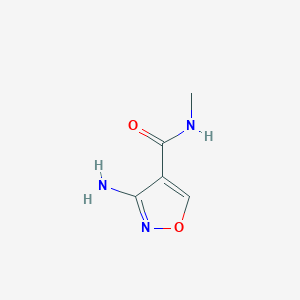
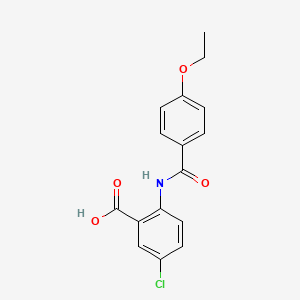
![4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13955147.png)
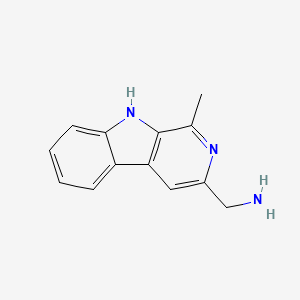


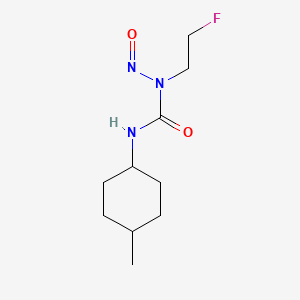
![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)
